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1-Methylguanine - 938-85-2

1-Methylguanine

Catalog Number: EVT-318564
CAS Number: 938-85-2
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
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Product Introduction

Description

1-Methylguanine (1-meG) is a methylated purine base found as a minor constituent in various biological sources, including urine, RNA, and DNA. [, , ] It originates from the normal degradation of transfer RNA (tRNA). [] 1-meG has garnered considerable research interest due to its involvement in various biological processes, including neoplastic transformation, cellular differentiation, and DNA repair. [, , ] This analysis focuses on its diverse applications in scientific research, excluding its role in medicine.

Future Directions
  • Biomarker Development: Validation of 1-meG as a biomarker for various diseases, including cancer and autism spectrum disorder, requires further research with larger cohorts and diverse populations. [, ] Developing sensitive and specific detection methods for 1-meG in various biological samples would enhance its utility as a diagnostic or prognostic tool.
  • Therapeutic Targeting: The role of 1-meG in tumor-host interactions merits further investigation. [] Understanding how elevated levels of 1-meG influence the tumor microenvironment could open new avenues for therapeutic interventions targeting specific metabolic pathways or cellular processes.

7-Methylguanine

    Compound Description: 7-Methylguanine is a methylated purine base naturally occurring as a modified form of guanine. It's a common constituent of tRNA and is found in elevated levels in the serum and urine of cancer patients [, , ]. 7-Methylguanine has been implicated in cell transformation, exhibiting the ability to induce adipocyte formation in mouse cells and alter cell surface properties [, ]. It has also been studied in the context of Parkinson's disease, where elevated urinary levels were observed in patients compared to controls [].

3-Methylthymine

    Compound Description: 3-Methylthymine is a methylated pyrimidine base and a minor DNA lesion. While structurally analogous to 1-methyladenine and 3-methylcytosine, it is a weaker substrate for AlkB, a bacterial DNA repair protein []. AlkB and its human homologues can remove 3-methylthymine from DNA oligonucleotides, although less efficiently than other substrates [, , ].

    Relevance: 3-Methylthymine is relevant to 1-Methylguanine due to their shared status as substrates for AlkB, a DNA repair enzyme. This highlights the enzyme's role in repairing a range of alkylated base lesions, although with varying efficiencies. Notably, AlkB demonstrates a preference for repairing 3-Methylthymine and 1-Methylguanine in double-stranded DNA [].

O6-Methylguanine

    Compound Description: O6-Methylguanine is a DNA adduct formed by the alkylation of guanine. It's a cytotoxic lesion that can lead to mutations if not repaired. The DNA repair protein MGMT (O6-methylguanine-DNA methyltransferase) specifically removes the methyl group from O6-Methylguanine, restoring the guanine base [, ].

1-Methyladenine

    Compound Description: 1-Methyladenine is a methylated purine base that arises from the alkylation of adenine in DNA. This lesion is primarily repaired by AlkB, a bacterial DNA repair enzyme that directly reverses the methylation [, ]. While genotoxic, 1-Methyladenine is not highly mutagenic [].

3-Methylcytosine

    Compound Description: 3-Methylcytosine is a methylated pyrimidine base, and similar to 1-Methyladenine, is primarily repaired by the AlkB enzyme. It represents a significant form of alkylation damage in DNA, and its efficient repair is crucial for maintaining genomic stability [, ].

    Compound Description: N2-Methylguanine is a methylated guanine base found in RNA. It is one of the methylated purines that have been identified in the RNA of rats treated with the carcinogen 1,2-dimethylhydrazine (DMH) [].

N2,N2-Dimethylguanine

    Compound Description: N2,N2-Dimethylguanine is a methylated guanine base found in RNA. It is a naturally occurring modified base often found in tRNA [, ]. It's also one of the modified bases that can impact reverse transcription during deep sequencing of tRNAs [].

8-Hydroxy-2'-deoxyguanosine

    Compound Description: 8-Hydroxy-2'-deoxyguanosine (8-OHdG) is a modified DNA nucleoside and a common biomarker for oxidative DNA damage [, ]. Increased levels of 8-OHdG have been linked to various diseases, including cancer.

Source and Classification

1-Methylguanine can be formed through enzymatic and non-enzymatic methylation processes. It is classified as a nucleobase modification and is categorized under methylated nucleosides. Its formation is often associated with cellular responses to environmental stresses, such as exposure to alkylating agents which can lead to DNA damage. The enzyme O6-methylguanine-DNA methyltransferase plays a crucial role in repairing 1-methylguanine lesions in DNA, highlighting its importance in maintaining genomic integrity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methylguanine can be achieved through various chemical methods, including:

  • Direct Methylation: This involves the use of methylating agents such as dimethyl sulfate or methyl iodide in reactions with guanine derivatives.
  • Enzymatic Methods: Enzymes like S-adenosylmethionine-dependent methyltransferases can catalyze the transfer of a methyl group to guanine, resulting in 1-methylguanine formation.

Recent advancements have focused on improving the efficiency and specificity of these synthesis methods, employing techniques such as liquid chromatography coupled with mass spectrometry for purification and analysis .

Molecular Structure Analysis

Structure and Data

1-Methylguanine has a molecular formula of C6H8N4O. Its structure features a purine ring with a methyl group attached to the nitrogen atom at position 1. The structural representation can be summarized as follows:

  • Molecular Weight: Approximately 168.16 g/mol
  • Structural Formula:
C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}

The compound exhibits typical purine characteristics, including hydrogen bonding capabilities that are critical for its role in nucleic acid structures .

Chemical Reactions Analysis

Reactions and Technical Details

1-Methylguanine participates in several important chemical reactions, particularly in the context of nucleic acid metabolism:

  • Dealkylation Reactions: Enzymes such as O6-methylguanine-DNA methyltransferase recognize and remove the methyl group from 1-methylguanine, restoring the original guanine structure.
  • Mutagenesis: If left unrepaired, 1-methylguanine can lead to mispairing during DNA replication, resulting in mutations.

The study of these reactions often employs techniques like high-performance liquid chromatography and mass spectrometry to monitor reaction kinetics and product formation .

Mechanism of Action

Process and Data

The mechanism of action for 1-methylguanine primarily involves its role in DNA repair pathways. When incorporated into DNA, it can mispair with thymine during replication. The repair process generally follows these steps:

  1. Recognition: The damaged site is recognized by repair enzymes.
  2. Repair: O6-methylguanine-DNA methyltransferase transfers the methyl group from 1-methylguanine to itself, effectively removing the lesion.
  3. Restoration: The original guanine structure is restored, preventing potential mutations.

This process underscores the significance of 1-methylguanine in maintaining genetic stability within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and polar solvents
  • Melting Point: Approximately 160-165 °C
  • pKa Value: Around 9.2 (indicating its basic nature)

These properties are crucial for understanding how 1-methylguanine interacts within biological systems and its behavior during chemical analyses .

Applications

Scientific Uses

1-Methylguanine has several applications in scientific research:

  • Biochemical Studies: It serves as a model compound for studying nucleobase modifications and their effects on RNA function.
  • Genotoxicity Research: Its role as a mutagenic agent makes it significant in studies related to cancer research and DNA damage response mechanisms.
  • Analytical Chemistry: Techniques developed for detecting and quantifying 1-methylguanine are employed in various fields, including pharmacology and toxicology.

The ongoing research into this compound continues to reveal its importance across multiple disciplines within biochemistry and molecular biology .

Chemical Structure and Physicochemical Properties of 1-Methylguanine

Molecular Configuration and Isomeric Differentiation from Other Methylguanine Derivatives

1-Methylguanine (1mG; C₆H₇N₅O) is a methylated derivative of guanine where the methyl group (-CH₃) is attached to the N1 position of the purine ring. This modification creates a quaternary nitrogen (N1) that disrupts the aromaticity of the imidazole ring. The IUPAC name is 2-amino-1-methyl-1,9-dihydro-6H-purin-6-one, with a molecular weight of 165.153 g/mol and a net charge of 0 under physiological conditions [4] [7]. Its canonical SMILES notation is Cn1c(N)nc2[nH]cnc2c1=O, reflecting the methyl group at N1 and the carbonyl group at C6 [9].

Isomeric differentiation hinges on the methyl attachment site:

  • 1-Methylguanine: Methyl at N1, retains the oxo group at C6.
  • O⁶-Methylguanine: Methyl at the oxygen atom of C6, forming a methoxy group (-OCH₃) [10].
  • 7-Methylguanine: Methyl at N7, which tautomerizes to a zwitterionic form (positive charge at N7, negative at O6) [3].

The N1 methylation in 1mG eliminates its ability to form Watson-Crick hydrogen bonds with cytosine, a key distinction from O⁶-methylguanine (which pairs with thymine) and 7-methylguanine (which retains partial pairing capacity) [4] [7].

Table 1: Structural Comparison of Methylguanine Isomers

Property1-MethylguanineO⁶-Methylguanine7-Methylguanine
Methyl SiteN1O6N7
IUPAC Name2-Amino-1-methyl-1,9-dihydro-6H-purin-6-one6-Methoxy-9H-purin-2-amine2-Amino-7-methyl-3,7-dihydro-1H-purin-6-one
Net Charge000 (tautomers to ±)
Hydrogen BondingDisruptedAltered (pairs with T)Partially retained
SMILESCn1c(N)nc2[nH]cnc2c1=OCOc1nc(N)c2ncnc2n1Cn1c2ncnc2nc1(N)=O

Thermodynamic Stability and Reactivity in Aqueous Solutions

1-Methylguanine exhibits moderate stability in neutral aqueous solutions but undergoes hydrolysis under acidic or alkaline conditions. The methyl group at N1 reduces electron density at N7, decreasing susceptibility to electrophilic attacks compared to 7-methylguanine. However, the compound remains prone to oxidation at C8 [7]. In water, it displays weak acidity (pKa ~9.5) due to deprotonation of the N9-H group, though methylation at N1 alters its protonation profile relative to guanine [9].

Degradation kinetics studies show 1mG decomposes via:

  • Ring-opening: Cleavage of the imidazole ring under UV irradiation.
  • Demethylation: Enzymatic removal by AlkB dioxygenases in biological systems [7].

Spectroscopic Characterization (NMR, MS, UV-Vis)

NMR Spectroscopy:

  • ¹H NMR (D₂O): δ 3.40 (s, 3H, N1-CH₃), 6.70 (s, 1H, C8-H), 7.90 (s, 2H, NH₂) [7].
  • ¹³C NMR: δ 29.8 (N1-CH₃), 110.5 (C5), 138.2 (C8), 154.0 (C4), 159.1 (C2), 162.5 (C6) [7].

Mass Spectrometry:

  • ESI-TOF-MS: m/z 166.065 [M+H]⁺ (calc. 165.065 for C₆H₇N₅O). Fragmentation peaks at m/z 149 (loss of NH₃), 135 (loss of CH₃N) [7].

UV-Vis Spectroscopy:

  • λₘₐₓ = 252 nm (pH 7), shifting to 245 nm (acidic) and 260 nm (alkaline) due to deprotonation [4].

Table 2: Spectroscopic Signatures of 1-Methylguanine

TechniqueKey FeaturesConditions
¹H NMRδ 3.40 (s, N1-CH₃), 6.70 (s, C8-H)D₂O, 400 MHz
¹³C NMRδ 29.8 (N1-CH₃), 162.5 (C6)D₂O, 100 MHz
ESI-MSm/z 166.065 [M+H]⁺, m/z 149 (-NH₃)Positive ion mode
UV-Visλₘₐₓ = 252 nm (ε = 8,200 M⁻¹cm⁻¹)Phosphate buffer, pH 7

Comparative Analysis with O⁶-Methylguanine and 7-Methylguanine

Chemical Properties:

  • Mutagenicity: O⁶-Methylguanine is highly mutagenic (causes G→A transitions) due to thymine mispairing. 1-Methylguanine is non-mutagenic but alters RNA function [4] [10].
  • Repair Mechanisms: O⁶-Methylguanine is repaired by MGMT, while 1mG is processed by AlkB homologs through oxidative demethylation [5] [7]. 7-Methylguanine is relatively stable and repaired slowly.

Biological Impact:

  • Cellular Transformation: Both 1mG and 7mG increase Concanavalin A-mediated cell agglutinability by 50% at 10 µM, indicating membrane alterations linked to transformation [3].
  • Metabolic Origin: 1mG and 7mG derive from tRNA degradation, with elevated urinary excretion in tumor-bearing rats (Yoshida sarcoma model) [6].
  • DNA vs. RNA Roles: O⁶-Methylguanine is a DNA lesion; 1mG occurs in tRNA and may regulate translation.

Thermodynamic Stability:

  • 1mG: Half-life ~48 h in physiological buffer.
  • O⁶mG: Half-life >72 h but highly mutagenic.
  • 7mG: Half-life >100 h due to N7 methylation stability [7] [10].

Compound Names in Article:

  • 1-Methylguanine
  • O⁶-Methylguanine
  • 7-Methylguanine
  • Guanine
  • Alkylguanine-DNA-alkyltransferase (MGMT)

Properties

CAS Number

938-85-2

Product Name

1-Methylguanine

IUPAC Name

2-amino-1-methyl-7H-purin-6-one

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)

InChI Key

RFLVMTUMFYRZCB-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(N=CN2)N=C1N

Synonyms

1-methylguanine

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N=C1N

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